

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of SHR1653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and associated preclinical data for **SHR1653**, a novel, highly potent, and selective oxytocin receptor (OTR) antagonist. The information presented is collated from publicly available scientific literature, focusing on the core data relevant to its central nervous system (CNS) penetration capabilities.

Introduction to SHR1653

SHR1653 is a small molecule antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor involved in various physiological processes, including male sexual responses.[1][2] Developed as a potential treatment for premature ejaculation (PE), a condition with CNS-related mechanisms, the ability of SHR1653 to cross the blood-brain barrier is a critical attribute for its therapeutic efficacy.[1][3][4] Preclinical studies have demonstrated that SHR1653 possesses a favorable pharmacokinetic profile and excellent BBB penetration, distinguishing it from less CNS-active OTR antagonists.[1][2][5]

Quantitative Data on Blood-Brain Barrier Permeability

The CNS penetration of **SHR1653** was evaluated in preclinical rodent models. The key quantitative metric used to assess BBB permeability is the unbound brain-to-plasma



concentration ratio (Kp,uu), which indicates the extent of a drug's distribution into the brain parenchyma.

Compound	Kp,uu	Species	Implication
SHR1653	0.188	Rat	Favorable brain exposure, 3-fold higher than the comparator.[1]
IX-01 (Comparator)	0.064	Rat	Lower BBB penetration compared to SHR1653.[1]

Additional reports mention that **SHR1653** achieved brain-to-plasma ratios greater than 1 in rodent pharmacokinetic studies, further supporting its strong BBB penetration characteristics. [3]

In Vitro and In Vivo Potency and Selectivity

The biological activity of **SHR1653** has been characterized through various assays, demonstrating high potency for the human oxytocin receptor (hOTR) and excellent selectivity over related vasopressin receptors.

Assay Type	Parameter	Value	Target/Receptor
In Vitro Activity	IC50	15 nM	hOTR[6]
Ki	< 1 nM	OTR[3]	
Selectivity	Fold Selectivity	> 200-fold	Over Vasopressin Receptors (V1A, V1B, V2)[1][3]

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of **SHR1653**.



- 4.1 Blood-Brain Barrier Penetration Assessment (Rat Model)
- Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of SHR1653.
- · Species: Rat.
- Methodology: While the specific details of the protocol are proprietary to the publishing institution, a standard Kp, uu determination study typically involves the following steps:
 - Dosing: Administration of **SHR1653** to a cohort of rats at a specified dose and route.
 - Sample Collection: At a defined time point post-dosing, simultaneous collection of blood (plasma) and brain tissue.
 - Homogenization: The brain tissue is homogenized to create a uniform sample for analysis.
 - Equilibrium Dialysis: Both plasma and brain homogenate are subjected to equilibrium dialysis to determine the unbound fraction (fu,plasma and fu,brain) of SHR1653.
 - Bioanalysis: The total concentration of SHR1653 in plasma (Cplasma) and brain homogenate (Cbrain) is measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
 - Calculation: The Kp,uu is calculated using the formula: Kp,uu = (Cbrain × fu,brain) /
 (Cplasma × fu,plasma)
- Significance: This protocol provides the most accurate measure of a compound's ability to cross the BBB and reach the CNS interstitial fluid where it can interact with its target.[1]
- 4.2 In Vivo Efficacy Assessment (Rat Uterine Contraction Model)
- Objective: To evaluate the in vivo antagonistic efficacy of **SHR1653** on the oxytocin receptor.
- · Model: Anesthetized female rats.
- Methodology:



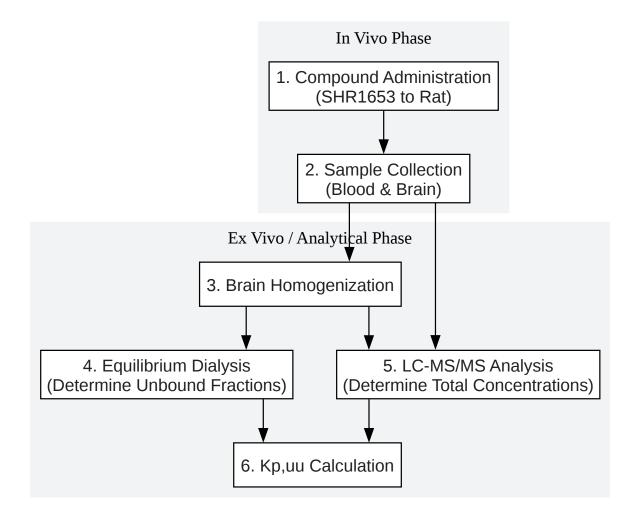
- · Rats are anesthetized.
- Uterine contractions are induced by the administration of oxytocin.
- SHR1653 is administered at varying doses (e.g., 10 to 100 mg/kg).
- The inhibition of oxytocin-induced uterine contractions is measured to determine the dosedependent efficacy of SHR1653.
- Outcome: This model confirmed the robust in vivo efficacy of SHR1653 as an OTR antagonist.[1][2]

Visualizations: Workflows and Signaling Pathways

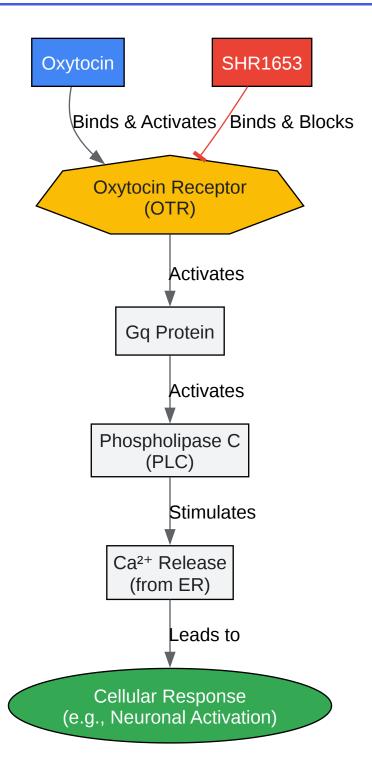
5.1 Experimental Workflow for Kp,uu Determination

The following diagram illustrates the general workflow for determining the blood-brain barrier permeability of a compound like **SHR1653**.









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